KCNA1 channel
Description
Primary Structure and Domain Organization
The KCNA1 gene, located on chromosome 12p13.32, spans 8,348 base pairs and encodes a protein consisting of 496 amino acids with a predicted molecular weight of 56.466 kilodaltons. The primary structure of the Kv1.1 channel exhibits the characteristic organization of voltage-gated potassium channels, featuring distinct domains that contribute to channel assembly, gating, and function. The protein architecture includes an intracellular amino-terminal domain, six transmembrane segments, and an intracellular carboxyl-terminal domain.
The amino-terminal region contains the tetramerization domain, designated as the T1 domain, which plays a fundamental role in channel assembly and subunit oligomerization. This domain consists of approximately 120 amino acids and forms a stable tetrameric structure that governs the initial steps of channel assembly. Recent investigations have demonstrated that the T1 domain not only facilitates tetramerization but also influences the voltage-dependent gating properties of the channel. The T1 domain contains highly conserved charged residues, particularly arginine 86, which lines the T1-T1 interface and contributes to the structural stability and functional properties of the assembled channel.
Following the T1 domain, the protein contains a flexible linker region that connects the amino-terminal domain to the first transmembrane segment. This linker region exhibits variable lengths among different Kv1 family members and contributes to the functional diversity of voltage-gated potassium channels. The carboxyl-terminal domain, located intracellularly, contains recognition sequences for protein-protein interactions and post-translational modifications that regulate channel trafficking and membrane localization.
Properties
CAS No. |
147173-20-4 |
|---|---|
Molecular Formula |
C26H34O8Si |
Synonyms |
KCNA1 channel |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features of KCNA1:
- Structure : Tetrameric α-subunits with six transmembrane domains (S1–S6). The pore-forming region (S5–S6) and voltage-sensing domain (S1–S4) are critical for function .
- RNA Editing : ADAR2-mediated editing at position 400 (Ile→Val) modulates inactivation kinetics, varying by brain region (e.g., 50% editing in cerebellum) .
- Pathology : Loss-of-function (LOF) mutations dominate, causing EA1 (myokymia, ataxia) or epilepsy. Rare gain-of-function (GOF) mutations and frameshifts have recently been identified .
Comparative Analysis with Related Potassium Channels
KCNA1 vs. KCNA2 (Kv1.2)
- Functional Divergence: KCNA1 mutations in the pore (e.g., PVP motif) cause severe epilepsy, mimicking KCNA2 phenotypes, but KCNA2 variants more frequently impair voltage sensing .
KCNA1 vs. KCNQ (Kv7) Channels
KCNA1 vs. Other Kv Channels
Genotype–Phenotype Correlations and Emerging Insights
- Epilepsy Variants : Cluster in S1/S2 and pore regions (e.g., L296F, G396R), impairing ion conductance. These variants correlate with respiratory dysfunction and SUDEP risk .
- EA1 Variants : Distributed across KCNA1 (e.g., L155P in S1 accelerates activation/deactivation). Carbamazepine efficacy in EA1 highlights sodium channel cross-talk .
- Novel Phenotypes: Musculoskeletal defects and nystagmus are newly associated with KCNA1, expanding its pathological spectrum .
Therapeutic Implications
Preparation Methods
Plasmid Design and Tag Incorporation
The preparation of KCNA1 begins with the construction of expression vectors encoding the channel subunit. The human KCNA1 cDNA is typically cloned into plasmids such as pcDNA6, which facilitates mammalian expression. To aid purification and detection, C-terminal tags are preferred to avoid disrupting N-terminal regions critical for membrane targeting. Common tags include:
-
V5 epitope and hexahistidine (His6) : Enables affinity purification via nickel-nitrilotriacetic acid (Ni-NTA) chromatography and immunodetection.
-
Enhanced yellow fluorescent protein (EYFP) : Allows real-time tracking of channel expression in living cells.
Site-directed mutagenesis is employed to introduce specific mutations (e.g., L296F in KCNA1) for functional studies. Tobacco etch virus (TEV) protease cleavage sites may be incorporated to remove tags post-purification.
Codon Optimization and Vector Validation
Codon optimization of KCNA1 enhances expression efficiency in heterologous systems such as Xenopus laevis oocytes and human embryonic kidney (HEK293) cells. Restriction enzyme digestion and Sanger sequencing confirm plasmid integrity before transfection.
Heterologous Expression Systems for KCNA1
Xenopus laevis Oocyte Expression
Xenopus oocytes are widely used for KCNA1 functional studies due to their high protein yield and suitability for electrophysiology.
-
cRNA synthesis : Linearized plasmid DNA is transcribed in vitro using T7 or SP6 RNA polymerases.
-
Oocyte injection : 0.1–10 ng of cRNA is microinjected into defolliculated stage V–VI oocytes.
-
Incubation : Oocytes are maintained at 16°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6) for 2–3 days to allow channel expression.
Table 1: Comparison of KCNA1 Expression Systems
| System | Yield (Current Density) | Advantages | Limitations |
|---|---|---|---|
| Xenopus oocytes | 1–10 µA | High throughput, robust expression | Low resolution for structural studies |
| HEK293 cells | 0.5–2 µA | Compatible with mammalian lipids | Lower expression efficiency |
Mammalian Cell Expression (HEK293)
HEK293 cells provide a native-like lipid environment for KCNA1:
-
Transfection : Plasmid DNA is introduced using lipid-based reagents (e.g., Lipofectamine 3000).
-
Stable cell lines : Antibiotic selection (e.g., blasticidin) ensures long-term expression.
Protein Extraction and Purification Strategies
Detergent-Based Extraction
Traditional detergents like n-dodecyl-β-D-maltoside (DDM) solubilize KCNA1 from cell membranes but may destabilize the protein-lipid interface.
Lipid-Based Nanodisc Scaffolds
Recent advances utilize styrene-maleic acid (SMA) and diisobutylene-maleic acid (DIBMA) copolymers to extract KCNA1 within native lipid bilayers:
Table 2: Efficiency of Extraction Methods
| Method | Purity (%) | Lipid Retention | Functional Activity |
|---|---|---|---|
| DDM | 70–80 | Low | Partial |
| SMA | 85–90 | High | Full |
| DIBMA | 80–85 | Moderate | Full |
Structural Analysis of KCNA1
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has resolved KCNA1 structures at near-atomic resolution:
Negative Stain Electron Microscopy
Negative stain (uranyl acetate) provides rapid assessment of sample homogeneity but limits resolution to ~20 Å.
Functional Characterization of KCNA1
Two-Electrode Voltage Clamp (TEVC)
TEVC in oocytes quantifies KCNA1 currents:
Pharmacological Modulation
KCNA1 activity is modulated by isoform-selective compounds:
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to investigate KCNA1’s role in neuronal excitability?
- Methodology :
- Use patch-clamp electrophysiology to measure potassium currents in transfected cell lines (e.g., HEK293) expressing wild-type or mutant KCNA1 channels .
- Combine with immunohistochemistry (e.g., KCNA1 Rabbit mAb or Mouse mAb ) to localize channel expression in brain tissues.
- Validate findings using animal models (e.g., Kcna1 knockout mice) to assess behavioral and electrophysiological phenotypes .
- Key Data :
| Technique | Application | Example Outcome |
|---|---|---|
| Patch-clamp | Current kinetics | Reduced K+ currents in p.Val368Leu mutants |
| Immunoblotting | Protein expression | 75 kDa band for KCNA1 in neuronal lysates |
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo functional studies of KCNA1 mutations?
- Methodology :
- Conduct systematic reviews to identify gaps in existing literature, prioritizing studies with robust controls (e.g., isogenic cell lines) .
- Perform co-expression experiments (mutant + wild-type KCNA1) to mimic heterozygous states and assess dominant-negative effects .
- Use computational modeling to predict how mutations alter channel structure (e.g., pore domain stability) and correlate with functional data .
- Data Analysis Tip : Compare variant pathogenicity using databases like ClinVar, focusing on variants with conflicting interpretations.
Q. What criteria should guide the selection of animal models for KCNA1-related channelopathies?
- Methodology :
- Prioritize models with phenocopy of human symptoms (e.g., seizures, ataxia) and confirmed KCNA1 dysfunction .
- Use conditional knockouts to study tissue-specific effects (e.g., cerebellar vs. hippocampal neurons).
- Incorporate pharmacological interventions (e.g., oxcarbazepine ) to test therapeutic efficacy.
- Ethical Consideration : Follow institutional guidelines for humane endpoints in seizure-prone models .
Q. How should researchers validate antibody specificity for KCNA1 in immunohistochemistry?
- Methodology :
- Test antibodies (e.g., Rabbit Polyclonal or Mouse Monoclonal ) in knockout tissue to confirm absence of signal.
- Compare staining patterns across species (human, mouse, rat) to assess cross-reactivity .
- Validate with peptide blocking experiments (pre-incubate antibody with immunogen peptide).
- Key Data Table :
| Antibody | Host | Applications | Specificity Confirmation |
|---|---|---|---|
| 18067-1-AP | Rabbit | IF, ELISA | KO validation, multi-species reactivity |
| 68008-1-Ig | Mouse | WB, ELISA | Peptide blocking, 75 kDa band |
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing KCNA1 mutation penetrance in familial studies?
- Methodology :
- Use Fisher’s exact test to compare mutation frequency in affected vs. unaffected family members.
- Apply Bayesian probability models to account for incomplete penetrance and variable expressivity .
- Include functional data (e.g., electrophysiology) to strengthen genotype-phenotype correlations .
Q. How can researchers address phenotypic variability in KCNA1-related disorders (e.g., episodic ataxia vs. epilepsy)?
- Methodology :
- Perform deep phenotyping with standardized clinical scores (e.g., International League Against Epilepsy criteria).
- Integrate multi-omics data (e.g., RNA-seq, proteomics) to identify modifier genes or pathways .
- Explore epigenetic factors (e.g., methylation status) influencing KCNA1 expression .
Ethical & Technical Considerations
Q. What are the best practices for sharing KCNA1-related research data?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
